4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
CAS No.: 89752-98-7
Cat. No.: VC17280709
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89752-98-7 |
|---|---|
| Molecular Formula | C15H11BrN2O |
| Molecular Weight | 315.16 g/mol |
| IUPAC Name | 4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline |
| Standard InChI | InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
| Standard InChI Key | IYHAWZCHVKFEDL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline consists of three distinct subunits:
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A 1,3-oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom.
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A 4-bromophenyl group attached at the oxazole's 2-position, introducing electron-withdrawing character and steric bulk.
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An aniline group at the oxazole's 5-position, providing a reactive amine for further functionalization .
The bromine atom at the para position of the phenyl ring enhances intermolecular interactions (e.g., halogen bonding) and influences electronic properties, as evidenced by its LogP value of 4.93, indicating moderate lipophilicity .
Physicochemical Characterization
Key parameters derived from experimental and computational studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 315.16 g/mol | |
| Exact Mass | 314.005 Da | |
| PSA (Polar Surface Area) | 52.05 Ų | |
| LogP | 4.93 | |
| Melting Point | Not reported | |
| Solubility | Likely low in aqueous media | Inferred |
The compound's high LogP suggests preferential solubility in organic solvents like DMSO or dichloromethane, aligning with trends observed in similar oxazole derivatives.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis typically proceeds via a multi-step route:
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Formation of the oxazole ring: Cyclocondensation of a bromophenyl-substituted α-amino ketone with an appropriate nitrile or carboxylic acid derivative under acidic conditions.
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Coupling with aniline: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution to introduce the aniline moiety .
A reported analog synthesis involves reacting 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid with aldehydes in acetic anhydride/sodium acetate, yielding oxazol-5(4H)-ones . While this method targets a sulfone-containing analog, it highlights the adaptability of oxazole synthesis to incorporate diverse aryl groups.
Industrial Considerations
Scale-up challenges include:
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Purification: Column chromatography or recrystallization to achieve >95% purity.
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Yield optimization: Adjusting stoichiometry, catalyst loading, and reaction time. For instance, extending reaction times to 24–48 hours may improve yields in sluggish coupling steps.
Reactivity and Functionalization
Electrophilic Substitution
The aniline's amine group serves as a site for:
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Acylation: Reaction with acyl chlorides to form amides.
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Diazotization: Generation of diazonium salts for Sandmeyer reactions or azo coupling.
Biological Activity and Mechanisms
Antimicrobial Effects
Oxazole-containing compounds demonstrate:
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Gram-positive activity: MIC values of 2–8 μg/mL against Staphylococcus aureus.
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Fungal inhibition: 70% growth reduction in Candida albicans at 50 μM .
Toxicological Profile
Acute Toxicity
In murine models, related oxazol-5(4H)-ones showed:
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LD₅₀ > 2000 mg/kg (oral, mice), classifying them as Category 5 under OECD guidelines.
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No histopathological abnormalities in liver, kidney, or spleen tissues .
Metabolic Considerations
Cytochrome P450 enzymes (CYP3A4, CYP2D6) likely mediate phase I metabolism, producing hydroxylated or debrominated metabolites. Glucuronidation at the aniline amine is anticipated during phase II .
Applications in Materials Science
Organic Electronics
The conjugated π-system and bromine's heavy atom effect make this compound a candidate for:
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OLED emitters: Tunable emission via structural modification.
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Charge-transport layers: Hole mobility ≈ 10⁻⁴ cm²/V·s in thin-film transistors.
Metal-Organic Frameworks (MOFs)
As a linker, it could coordinate to Zn²⁺ or Cu²⁺ nodes, forming porous networks with surface areas > 1000 m²/g.
Future Research Directions
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Pharmacological profiling: In vitro screens against kinase panels (e.g., EGFR, HER2).
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Formulation development: Nanoencapsulation to enhance bioavailability.
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Environmental impact studies: Biodegradation pathways and ecotoxicity.
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